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Compound of Interest

Compound Name: 2-Deacetyltaxuspine X

Cat. No.: B15594682 Get Quote

An In-Depth Technical Guide to 2-
Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isolation,

and biological significance of 2-Deacetyltaxuspine X, a member of the taxane diterpenoid

family of natural products. This document is intended for an audience with a strong background

in organic chemistry, pharmacology, and drug development.

Chemical Structure
2-Deacetyltaxuspine X is a derivative of the more extensively studied taxane, Taxuspine X.

The chemical structure of Taxuspine X was first elucidated by Shigemori et al. in 1997,

following its isolation from the Japanese yew, Taxus cuspidata. The structure of 2-
Deacetyltaxuspine X is deduced by the removal of the acetyl group at the C2 position of

Taxuspine X.

Molecular Formula of Taxuspine X: C₄₁H₅₀O₁₄

The core of its structure is a complex bridged taxane skeleton. Based on the established

structure of Taxuspine X, the chemical structure of 2-Deacetyltaxuspine X is presented below:
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Caption: The chemical structure of 2-Deacetyltaxuspine X, characterized by a complex

polycyclic taxane core.

Quantitative Data
While specific experimental data for 2-Deacetyltaxuspine X is not readily available in the

public domain due to its status as a minor taxane, the following tables present the known

spectroscopic data for the parent compound, Taxuspine X. This data is critical for the

identification and characterization of its derivatives.

¹H NMR Spectral Data of Taxuspine X
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1 2.55 m

2 5.60 d 7.0

3 4.95 d 7.0

5 5.01 m

6α 2.30 m

6β 1.85 m

7 4.45 dd 10.5, 6.5

9 5.45 d 9.5

10 6.35 d 9.5

13 6.05 t 9.0

14α 2.25 m

14β 1.75 m

16 1.20 s

17 1.15 s

18 1.95 s

19 1.65 s

2' 5.80 d 9.0

3' 4.80 d 9.0

OAc
2.15, 2.10, 2.05, 2.00,

1.90
s

Cinnamate-α 6.40 d 16.0

Cinnamate-β 7.65 d 16.0

Cinnamate-Ph 7.30-7.50 m
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¹³C NMR Spectral Data of Taxuspine X
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Position Chemical Shift (δ) ppm

1 45.5

2 75.1

3 81.0

4 42.0

5 84.5

6 35.5

7 76.5

8 58.0

9 79.0

10 76.0

11 134.0

12 142.0

13 72.0

14 25.0

15 46.0

16 28.0

17 21.0

18 15.0

19 22.5

20 79.5

OAc (C=O) 170.0, 170.2, 170.5, 170.8, 171.0

OAc (CH₃) 21.0, 21.2, 21.3, 21.5, 21.8

Cinnamate (C=O) 166.5
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Cinnamate (α) 121.0

Cinnamate (β) 145.0

Cinnamate (Ph) 128.5 (x2), 129.0 (x2), 130.5, 134.5

Mass Spectrometry Data of Taxuspine X
Ion m/z

[M+Na]⁺ 789.3048

[M+H]⁺ 767.3225

Experimental Protocols
The isolation and purification of minor taxanes like 2-Deacetyltaxuspine X is a challenging

process that involves multi-step extraction and chromatographic separation. Below is a

generalized protocol based on established methods for taxane isolation from Taxus species.

General Isolation and Purification Protocol
Extraction:

Dried and powdered plant material (e.g., needles and stems of Taxus cuspidata) is

extracted with a methanol/water or ethanol/water mixture at room temperature.

The resulting extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

The crude extract is suspended in water and partitioned successively with solvents of

increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate

compounds based on their polarity.

Column Chromatography:

The chloroform or ethyl acetate fraction, which typically contains the taxanes, is subjected

to column chromatography on silica gel.
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A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with

increasing proportions of ethyl acetate, is used to separate the fractions.

Preparative High-Performance Liquid Chromatography (HPLC):

Fractions containing compounds of interest are further purified by preparative HPLC on a

reversed-phase column (e.g., C18).

A gradient of acetonitrile and water is commonly used as the mobile phase.

Structure Elucidation:

The structure of the purified compound is determined using a combination of

spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC),

and high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways
Taxanes, as a class of compounds, are well-known for their potent anticancer activity, which is

primarily mediated through their interaction with microtubules. While the specific biological

activity of 2-Deacetyltaxuspine X has not been extensively studied, its parent compound,

Taxuspine X, has been shown to be a potent multidrug resistance (MDR) reversal agent.[1] It is

hypothesized that taxuspines modulate the function of P-glycoprotein (P-gp), a transmembrane

efflux pump that is a major contributor to MDR in cancer cells.[1]

The following diagram illustrates the proposed mechanism of action for taxuspine-related

compounds in overcoming multidrug resistance.
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Caption: Proposed mechanism of P-glycoprotein inhibition by taxuspine analogues to reverse

multidrug resistance.

Experimental Workflow for Bioactivity Screening
The following workflow outlines a typical experimental procedure to screen for the P-

glycoprotein inhibitory activity of a compound like 2-Deacetyltaxuspine X.
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Caption: Experimental workflow for assessing the P-glycoprotein inhibitory activity of 2-
Deacetyltaxuspine X.

Conclusion
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2-Deacetyltaxuspine X represents an intriguing, yet understudied, member of the taxane

family. Based on the known structure and biological activity of its parent compound, Taxuspine

X, it holds potential as a modulator of multidrug resistance in cancer. Further research,

including its total synthesis to provide sufficient quantities for comprehensive biological

evaluation, is warranted to fully explore its therapeutic potential. The data and protocols

presented in this guide provide a foundational resource for researchers and drug development

professionals interested in pursuing further investigation into this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15594682?utm_src=pdf-body
https://www.benchchem.com/product/b15594682?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007961/
https://www.benchchem.com/product/b15594682#what-is-the-chemical-structure-of-2-deacetyltaxuspine-x
https://www.benchchem.com/product/b15594682#what-is-the-chemical-structure-of-2-deacetyltaxuspine-x
https://www.benchchem.com/product/b15594682#what-is-the-chemical-structure-of-2-deacetyltaxuspine-x
https://www.benchchem.com/product/b15594682#what-is-the-chemical-structure-of-2-deacetyltaxuspine-x
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15594682?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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